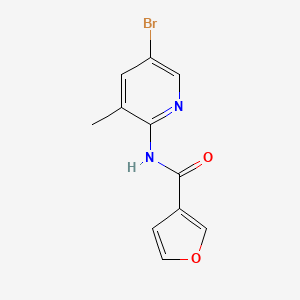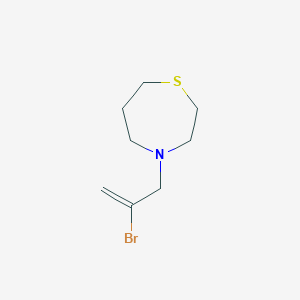
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide, commonly known as HOCPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of oxazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
HOCPCA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. HOCPCA has been studied in animal models of pain and has been shown to reduce pain sensitivity. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of HOCPCA is not fully understood. However, it has been shown to act as a selective agonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a cannabinoid receptor that is expressed in several tissues, including the brain, immune system, and gastrointestinal tract. Activation of GPR55 has been shown to modulate several physiological processes, including pain perception, inflammation, and cancer cell growth.
Biochemical and Physiological Effects
HOCPCA has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. HOCPCA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HOCPCA in lab experiments is its high purity and yield. The synthesis of HOCPCA has been shown to yield high purity and yield, making it a reliable compound for use in lab experiments. However, one of the limitations of using HOCPCA is its limited solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of HOCPCA. One direction is to further investigate its potential analgesic, anti-inflammatory, and anti-cancer properties. Another direction is to explore its potential use as a therapeutic agent for other diseases, such as neurological disorders and gastrointestinal disorders. Additionally, further research is needed to fully understand the mechanism of action of HOCPCA and its interactions with other signaling pathways.
Synthesemethoden
The synthesis of HOCPCA involves the reaction of 2-hydroxycyclopentanone with ethyl 2-bromoacetate to form the intermediate cyclopentanone derivative. The intermediate is then reacted with potassium carbonate and 4-nitrobenzene-1,2-diamine to produce the final product, HOCPCA. The synthesis of HOCPCA has been described in several scientific publications and has been shown to yield high purity and yield.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-7-12(13)17-15(19)11-9-16-20-14(11)10-5-2-1-3-6-10/h1-3,5-6,9,12-13,18H,4,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMCBYVSGQWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)



![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)